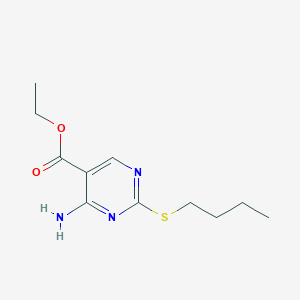

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester

Description

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative featuring a butylthio (-S-C₄H₉) substituent at the 2-position, an amino (-NH₂) group at the 4-position, and an ethyl ester (-COOEt) at the 5-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name |

ethyl 4-amino-2-butylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-3-5-6-17-11-13-7-8(9(12)14-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIWBBOWHHBPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389746 | |

| Record name | ST075968 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116218-70-3 | |

| Record name | ST075968 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a butylthio substituent, and an ethyl ester group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.29 g/mol

This compound features a pyrimidine ring with functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases by competing with ATP for binding sites, thereby disrupting phosphorylation processes critical for cellular function.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- MCF-7 Cells : Treatment with the compound resulted in a significant reduction in cell viability (approximately 26.86%) and increased early and late apoptotic cell populations compared to untreated controls .

- IC50 Values : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM across different tumor models, indicating moderate to high potency against cancer cells .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor effects | Induced apoptosis in MCF-7 cells with IC50 = 23.2 μM |

| Study 2 | Investigate anti-inflammatory properties | Reduced edema in animal models; inhibited cytokine production |

| Study 3 | Assess antioxidant activity | Exhibited significant antioxidant effects in vitro |

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been identified for its potential as an inhibitor of important kinases involved in cancer pathways.

Case Study: Kinase Inhibition

Research has demonstrated that derivatives of this compound can inhibit checkpoint kinases (Chk), phosphoinositide-dependent kinases (Pdk), and protein kinase B (Akt), which are critical in regulating the cell cycle and cell proliferation. These findings suggest its utility in developing targeted cancer therapies .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study: Fungicidal Properties

Studies have shown that pyrimidine derivatives exhibit fungicidal activity against phytopathogenic fungi. The compound's structural features allow it to disrupt fungal cell processes, making it a candidate for developing new fungicides .

Biochemical Research

The compound is employed in studies related to enzyme inhibition and metabolic pathways, contributing to a deeper understanding of various biochemical processes.

Table 1: Summary of Biological Activities

Material Science

The compound is also explored for its potential in creating novel materials, particularly in polymer development. Its unique properties may lead to advancements in material performance.

Diagnostic Applications

Research is ongoing into the use of this compound in diagnostic assays, particularly for detecting specific biomarkers associated with diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key substituents : The thioether group (-S-R) and ester moiety (-COOEt) dominate the molecule's properties. Variations in the alkyl chain length (methyl, ethyl, butyl) or aromatic substituents (phenacyl, triazinyl) significantly alter lipophilicity, solubility, and reactivity.

Table 1: Comparative Physicochemical Data

*Predicted based on alkyl chain elongation trends.

- Lipophilicity (LogP) : The butylthio analog is expected to have higher LogP than methylthio (LogP ~1.5) and ethylthio (LogP 1.93) derivatives due to increased hydrophobicity from the longer alkyl chain .

- Melting Point : The ethylthio analog melts at 104–106°C , while the butylthio variant may exhibit a lower melting point (~90–100°C) due to reduced crystallinity from steric bulk.

- Solubility : Shorter chains (methyl, ethyl) enhance aqueous solubility compared to butylthio or aromatic substituents (phenacyl, triazinyl) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercapto-4-amino-5-carbethoxy-pyrimidine with alkyl halides (e.g., butyl bromide) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF. Optimization involves adjusting temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrimidine:alkyl halide) to maximize yield and purity . Melting point analysis and TLC are critical for monitoring progress .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., butylthio at C2, ethyl ester at C5).

- Chromatography : HPLC or GC-MS to assess purity (>95% typically required for biological studies).

- Elemental Analysis : To verify molecular formula (C₁₁H₁₈N₃O₂S).

- Melting Point : Compare with literature values (e.g., similar pyrimidine derivatives melt between 120–150°C) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce side-products in the synthesis of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Temperature : Higher temperatures (e.g., 80°C) may accelerate substitution but risk decomposition.

- Catalysts : Tetrabutyl ammonium bromide (TBAB) enhances nucleophilicity of sulfur in thiol intermediates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. Validate via kinetic studies and LC-MS tracking of side-products like disulfides or unreacted starting materials .

Q. What strategies are used to resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies (e.g., anticancer vs. cardiotoxic effects) require:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions.

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and control for metabolic stability (e.g., CYP450 interactions).

- Data Meta-Analysis : Cross-reference with databases like PubChem or Reaxys to contextualize outliers .

Q. How can enzyme inhibition studies be designed to evaluate the interaction of this compound with metabolic pathways?

- Methodological Answer :

- Target Selection : Focus on enzymes like dihydrofolate reductase (DHFR) or kinases, based on pyrimidine’s role in nucleotide synthesis.

- Assays : Use fluorescence-based inhibition assays (IC₅₀ determination) and isothermal titration calorimetry (ITC) for binding affinity.

- Mutagenesis Studies : Identify active-site residues (e.g., cysteine in thiol-dependent enzymes) critical for interaction with the butylthio group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., ethyl bromide).

- Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines. Refer to SDS for specific storage recommendations (e.g., 2–8°C for long-term stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.